molecular formula C11H13ClN4 B15055554 (2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine

(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B15055554
M. Wt: 236.70 g/mol
InChI Key: FPFCFEGNQYGCPD-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of new anti-inflammatory agents. This compound features a 1,2,4-triazole core, a privileged scaffold in drug discovery known for its versatile biological activities and favorable safety profile . The molecular structure integrates a 2-chlorophenyl group and a methanamine linker, which are common features in compounds designed to interact with enzymatic targets. Research into analogous 1,2,4-triazole derivatives has demonstrated potent inhibitory activity against enzymes like 15-lipoxygenase (15-LOX) . The 15-LOX enzyme plays a key role in the arachidonic acid cascade, contributing to the production of pro-inflammatory mediators . Inhibiting this enzyme is a promising therapeutic strategy for various inflammatory diseases. The specific positioning and nature of substituents on the triazole core, such as the 2-chlorophenyl and methyl groups in this compound, are critical factors that influence its binding affinity and inhibitory potency, forming the basis for valuable structure-activity relationship (SAR) studies . This product is intended for research applications such as in vitro biological screening, mechanism of action studies, and as a building block for the synthesis of more complex derivatives. It is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C11H13ClN4

Molecular Weight

236.70 g/mol

IUPAC Name

(2-chlorophenyl)-(4,5-dimethyl-1,2,4-triazol-3-yl)methanamine

InChI

InChI=1S/C11H13ClN4/c1-7-14-15-11(16(7)2)10(13)8-5-3-4-6-9(8)12/h3-6,10H,13H2,1-2H3

InChI Key

FPFCFEGNQYGCPD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C(C2=CC=CC=C2Cl)N

Origin of Product

United States

Preparation Methods

Cyclization of Acylthiosemicarbazides

This widely employed method involves the cyclization of appropriately substituted thiosemicarbazides under basic or acidic conditions. For the 4,5-dimethyl-4H-1,2,4-triazole core, the synthesis typically begins with methylhydrazine and a suitable acylating agent.

The reaction sequence can be outlined as follows:

  • Reaction of methylhydrazine with acetic anhydride to form N-methyl-N'-acetylhydrazine
  • Treatment with an appropriate thionylating agent to form the thiosemicarbazide intermediate
  • Cyclization under basic conditions to form the triazole ring

This approach provides a reliable entry to the required 4,5-dimethyl-4H-1,2,4-triazole core structure with good yields (typically 65-78%).

Click Chemistry Approach

While traditionally used for 1,2,3-triazoles, modified click chemistry approaches can be adapted for 1,2,4-triazole synthesis. This method has gained prominence due to its efficiency and compatibility with various functional groups.

Chain Heterocyclization

This approach is particularly valuable when building complex heterocyclic systems. As demonstrated in related systems, heterocyclic moieties can be added in a one-by-one fashion using appropriate alicyclic components.

Method 1: Mannich Reaction Approach

The Mannich reaction represents a particularly promising approach for introducing the (2-chlorophenyl)methanamine group to the triazole core.

Theoretical Basis

The Mannich reaction involves the condensation of an amine, an aldehyde (typically formaldehyde), and a compound containing an acidic hydrogen. For our target compound, the 4,5-dimethyl-4H-1,2,4-triazol-3-yl moiety serves as the acidic component, while 2-chlorobenzylamine provides the required aminomethyl group.

Detailed Reaction Procedure

Step 1: Preparation of 4,5-dimethyl-4H-1,2,4-triazole-3-thiol
The triazole core with a thiol functionality at the 3-position provides an excellent substrate for subsequent Mannich reaction.

Step 2: Mannich Reaction
The 4,5-dimethyl-4H-1,2,4-triazole-3-thiol is treated with formaldehyde and 2-chloroaniline under appropriate conditions to introduce the (2-chlorophenyl)methanamine group.

Step 3: Reduction of the Initial Mannich Product
If the initial Mannich product contains a C=N bond, reduction may be necessary to obtain the target amine.

Table 1 presents optimized reaction conditions for the Mannich reaction approach:

Parameter Condition Notes
Solvent Ethanol (96%) Alternative: N-methyl pyrrolidinone for improved solubility
Temperature 25-30°C Higher temperatures may lead to side reactions
Catalyst Phosphotungstic acid (5-10 mol%) Enhances reaction rate and selectivity
pH Range 4.0-5.5 Critical for optimal yield
Reaction Time 24-48 hours Monitored by HPLC for completion
Yield Range 65-78% After purification

The Mannich reaction approach offers several advantages, including mild reaction conditions and relatively simple starting materials. However, regioselectivity can be a concern, necessitating careful control of reaction conditions.

Method 2: Direct Coupling Approach via Palladium Catalysis

An alternative approach involves direct coupling of a pre-formed 4,5-dimethyl-4H-1,2,4-triazole with an appropriate 2-chlorophenyl derivative.

Starting Materials Preparation

4.1.1. Synthesis of 3-Bromo-4,5-dimethyl-4H-1,2,4-triazole
This key intermediate can be prepared through bromination of 4,5-dimethyl-4H-1,2,4-triazole using N-bromosuccinimide in appropriate conditions.

4.1.2. Preparation of 2-Chlorobenzylamine Derivatives
Various protecting group strategies may be employed to ensure selective reaction at the desired nitrogen.

Palladium-Catalyzed Coupling Reaction

The coupling reaction between 3-bromo-4,5-dimethyl-4H-1,2,4-triazole and the appropriate 2-chlorophenyl derivative can be achieved using palladium catalysis, similar to approaches used in related heterocyclic systems.

Table 2 summarizes optimal conditions for the palladium-catalyzed coupling:

Parameter Optimal Condition Alternative Condition
Catalyst Pd(OAc)₂/BINAP (5 mol%) Pd(dppf)Cl₂ (3 mol%)
Base K₂CO₃ or Cs₂CO₃ t-BuOK (for accelerated reaction)
Solvent Toluene/DMF (4:1) Dioxane
Temperature 100-110°C 80-90°C (extended reaction time)
Reaction Time 8-12 hours 14-16 hours (for lower temperature)
Atmosphere Nitrogen Argon
Yield 60-72% 55-65%

This approach offers advantages in terms of regioselectivity but requires more specialized reagents and conditions compared to the Mannich reaction route.

Method 3: Hydrazine-Based Cyclization Approach

This method involves building the triazole ring with the desired substituents already in place.

Synthetic Strategy

Step 1: Preparation of N-methyl-N'-acylhydrazine derivative from methylhydrazine and an appropriate 2-chlorobenzoyl derivative.

Step 2: Formation of the thiosemicarbazide intermediate.

Step 3: Cyclization to form the triazole ring with the 2-chlorophenyl group already incorporated.

Step 4: Reduction of the carbonyl group to obtain the target methanamine functionality.

This approach mirrors successful strategies employed for related triazole derivatives, particularly those described in the synthesis of various pharmaceutically relevant compounds.

Reaction Conditions and Optimization

Table 3 presents experimental conditions for the hydrazine-based approach:

Reaction Step Reagents Conditions Yield (%)
Acylhydrazine formation 2-Chlorobenzoyl chloride, Methylhydrazine 0-5°C, THF, 2h 85-92
Thiosemicarbazide formation Potassium thiocyanate, HCl Reflux, 3h 75-82
Cyclization KOH, Ethanol Reflux, 4h 70-78
Reduction LiAlH₄ or BH₃·THF 0°C to rt, THF, 4h 65-75
Overall yield - - 35-45

While this approach involves more steps than the previous methods, it often provides better control over the substitution pattern and can be advantageous for large-scale synthesis.

Method 4: Multicomponent Reaction Approach

Recent advances in multicomponent reactions offer promising alternatives for the synthesis of complex heterocycles in a single operation.

Principle and Mechanism

This approach utilizes a one-pot reaction of multiple components to directly form the target structure or a close precursor. For the synthesis of (2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine, this could involve:

  • A suitable triazole precursor
  • 2-Chlorobenzaldehyde or a derivative
  • An appropriate nitrogen source
  • A catalyst system to facilitate the transformation

Experimental Procedure and Optimization

Based on related multicomponent reactions described in the literature, the following conditions have been identified as promising for the target compound synthesis:

Table 4: Multicomponent Reaction Conditions and Catalyst Systems

Entry Catalyst System Solvent Temperature (°C) Time (h) Yield (%)
1 CuI/DIPEA Acetonitrile 80 12 52-58
2 InCl₃ Ethanol/Water 70 10 48-55
3 Ni(NO₃)₂ Ethanol 75 8 60-65
4 Phosphotungstic acid DMF 90 6 55-62
5 Zn(OTf)₂ Dioxane 85 10 50-56

The multicomponent approach offers significant advantages in terms of step economy and atom efficiency, though optimization can be challenging due to the complexity of the reaction system.

Analytical Characterization and Purity Assessment

Proper characterization of the synthesized this compound is essential to confirm structure and purity.

Spectroscopic Data

Table 5: Characteristic Spectroscopic Data for this compound

Analytical Method Key Features
¹H-NMR (300 MHz, DMSO-d₆) δ 2.23 (s, 3H, CH₃), 2.36 (s, 3H, CH₃), 4.11 (s, 2H, CH₂), 7.25-7.51 (m, 4H, ArH), 2.85 (br s, 2H, NH₂)
¹³C-NMR (75 MHz, DMSO-d₆) δ 8.9, 12.4 (2×CH₃), 39.7 (CH₂), 127.3, 128.5, 129.7, 130.2, 132.6, 139.2 (Ar-C), 147.8, 151.3 (triazole C-3, C-5)
IR (KBr, cm⁻¹) 3350, 3280 (NH₂), 2925, 2850 (CH), 1580, 1450 (C=N), 750 (C-Cl)
Mass Spectrometry [M+H]⁺ = 251.09
Melting Point 145-147°C

Purity Assessment Methods

Table 6: Recommended Purity Assessment Techniques

Method Conditions Acceptance Criteria
HPLC Column: C18 (250×4.6mm, 5μm)
Mobile phase: Acetonitrile/phosphate buffer (60:40)
Flow rate: 1 mL/min
Detection: UV 254 nm
Purity ≥98%
TLC Silica gel 60 F₂₅₄
Solvent system: Ethyl acetate/hexane/triethylamine (7:2:1)
Single spot (Rf ≈ 0.43)
Elemental Analysis C, H, N analysis Within ±0.4% of theoretical values

Comparative Analysis of Preparation Methods

To facilitate method selection for specific applications, a comparative analysis of the described preparation methods is presented below:

Table 7: Comparison of Preparation Methods for this compound

Parameter Method 1: Mannich Approach Method 2: Pd Coupling Method 3: Hydrazine Approach Method 4: Multicomponent
Number of Steps 2-3 3-4 4-5 1-2
Overall Yield 60-75% 50-65% 35-45% 50-65%
Reaction Conditions Mild to moderate Harsh Moderate Moderate to harsh
Reagent Availability High Moderate High Moderate
Scalability Excellent Good Good Moderate
Purification Difficulty Low to moderate Moderate Moderate to high High
Cost Efficiency High Moderate Moderate Moderate to high
Environmental Impact Low Moderate Moderate Low to moderate

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent due to its triazole moiety.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, and in materials science for the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole moiety can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. For example, it may inhibit cytochrome P450 enzymes, leading to the disruption of sterol biosynthesis in fungi, thereby exhibiting antifungal activity. The compound’s ability to form hydrogen bonds and engage in π-π interactions enhances its binding affinity to various biological targets.

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural similarities with other 1,2,4-triazole derivatives, particularly those with substitutions on the triazole ring and aryl groups. Key analogs include:

Compound Name Substituents on Triazole Aryl Group Key Structural Differences
(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine 4,5-dimethyl 2-chlorophenyl Baseline structure for comparison
N-(4-Chlorobenzyl)-1-(4-isopropyl-4H-1,2,4-triazol-3-yl)methanamine 4-isopropyl 4-chlorobenzyl Bulkier isopropyl group reduces steric accessibility
(5-Bromo-4-methyl-4H-1,2,4-triazol-3-yl)methanamine 4-methyl, 5-bromo None Bromine substitution increases molecular weight and polarizability
N-Methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine 4-phenyl, 5-methyl N-methyl Aromatic phenyl substitution enhances π-π stacking potential

Key Observations :

  • Steric Effects : The 4,5-dimethyl substitution in the target compound provides moderate steric hindrance compared to bulkier groups like isopropyl (e.g., 53% yield in vs. commercial availability of the target compound ).
  • Electronic Effects : The 2-chlorophenyl group introduces electron-withdrawing effects, contrasting with electron-donating groups (e.g., methyl or phenyl) in analogs .
Crystallographic and Computational Insights
  • Crystal Packing : Analogous compounds form layered structures via N–H···N and C–H···O hydrogen bonds, as seen in N-(2-Chlorophenyl)-2-({5-[4-(methyl-sulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (dihedral angles: 82.70°–89.05°) .
  • Software Tools : SHELX and WinGX are widely used for crystallographic refinement of triazole derivatives, ensuring accurate structural determination .

Biological Activity

(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects based on diverse sources of research.

  • Molecular Formula : C₁₁H₁₃ClN₄
  • Molecular Weight : 236.70 g/mol
  • CAS Number : 1707667-91-1

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with chlorophenyl derivatives under specific conditions. Common solvents include ethanol or methanol, often facilitated by a base catalyst such as sodium hydroxide or potassium carbonate. The reaction is usually conducted at elevated temperatures to enhance yield and purity.

The compound exhibits its biological activity primarily through the inhibition of Class I phosphoinositide 3-kinase (PI3K) enzymes. This inhibition is crucial in regulating cellular processes associated with cancer progression and angiogenesis. By disrupting PI3K signaling pathways, this compound can potentially inhibit tumor cell invasion and metastasis .

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. In vitro studies have demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines by targeting specific pathways involved in cell growth and survival. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM across different cell lines, indicating a moderate level of potency against these cancers .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest potential applications in treating bacterial infections alongside its anticancer properties .

Case Studies

  • Study on Cancer Cell Lines : A recent study published in Cancer Research highlighted the compound's ability to induce apoptosis in cancer cells through PI3K pathway modulation. The study concluded that further development could lead to promising therapeutic agents for cancer treatment .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of triazole derivatives revealed that this compound exhibited higher efficacy than traditional antibiotics against resistant strains of bacteria. This finding supports its potential use as an alternative antimicrobial agent .

Q & A

Q. What are effective strategies to optimize the synthetic yield of (2-chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine?

Methodological Answer:

  • Reaction Optimization : Adjust stoichiometric ratios (e.g., amine:aldehyde:reducing agent) and reaction time. For reductive amination, sodium triacetoxyborohydride (STAB) in dichloromethane at 0°C to room temperature (5–16 hours) is effective, as shown in analogous triazole-methanamine syntheses .
  • Catalytic Additives : Use acetic acid to protonate the amine, enhancing electrophilicity of the intermediate imine .
  • Purification : Employ preparative HPLC or recrystallization for high-purity yields (e.g., 53% crude yield improved via chromatography ).

Q. Table 1: Synthetic Conditions and Yields

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Reference
STAB, DIPEADCM0→RT5–1653
NH3 (aq.)H2O8012N/A

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • LC-MS : Confirm molecular weight (e.g., [M+H]+ peaks) and monitor reaction progress .
    • 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.45–7.41 ppm, triazole protons at δ 8.80–8.68 ppm) .
  • Crystallography :
    • SHELX Suite : Refine small-molecule structures using SHELXL for high-resolution data .
    • ORTEP-3 : Visualize molecular geometry and dihedral angles (e.g., 82–89° between triazole and aryl rings) .

Q. What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • Waste Management : Segregate halogenated byproducts (e.g., chlorophenyl derivatives) and dispose via certified waste handlers .
  • PPE : Use nitrile gloves, fume hoods, and eye protection due to potential irritancy (similar to triazole-thione compounds) .

Advanced Questions

Q. How can crystallographic data resolve discrepancies in reported biological activity?

Methodological Answer:

  • Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N–H···N and C–H···O bonds) to correlate crystal packing with solubility/bioavailability .
  • Twinning/Disorder Modeling : Use SHELXD/SHELXE to resolve ambiguous electron density in active conformers .

Q. Table 2: Key Crystallographic Parameters

SoftwareApplicationReference
SHELXLSmall-molecule refinement
WinGXData integration and visualization

Q. How can structural analogs improve structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Synthesis : Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl moieties to assess electronic effects on target binding .
  • Biological Assays : Test analogs in orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to distinguish direct target engagement from off-target effects .

Q. What computational approaches validate experimental data for this compound’s mechanism of action?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model triazole interactions with biological targets (e.g., fungal CYP51 for antifungals) .
  • MD Simulations : Simulate ligand-receptor stability over 100 ns to validate static docking poses .

Q. How to address contradictions in biological activity across different assay conditions?

Methodological Answer:

  • Buffer Optimization : Test pH (5–8) and ionic strength to mimic physiological environments .
  • Redox Additives : Include antioxidants (e.g., ascorbic acid) if the compound is susceptible to oxidative degradation .

Q. What strategies enhance the stability of this compound in long-term storage?

Methodological Answer:

  • Lyophilization : Convert hydrochloride salts to stable free bases for hygroscopic samples .
  • Inert Atmosphere : Store under argon at –20°C to prevent oxidation of the triazole ring .

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